molecular formula C11H12O2 B1306214 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde CAS No. 38002-88-9

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde

Cat. No. B1306214
CAS RN: 38002-88-9
M. Wt: 176.21 g/mol
InChI Key: HGKYVFOYQUSRQN-UHFFFAOYSA-N
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Description

The compound of interest, 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde, is a derivative of benzofuran, which is a heterocyclic compound with a fused benzene and furan ring. Benzofuran derivatives are known for their diverse biological activities and their utility in various chemical syntheses.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One such method involves the base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene to generate chloromethylene furans, which can then rearrange into benzofuran carbaldehydes under mild acidic conditions . Another approach is the Friedländer condensation reaction, which has been used to synthesize a series of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives . These methods highlight the versatility and reactivity of benzofuran and its derivatives in organic synthesis.

Molecular Structure Analysis

While the specific molecular structure of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde is not detailed in the provided papers, related compounds have been studied. For instance, the crystal and molecular structure of dimethylindium-pyridine-2-carbaldehyde oximate, a compound containing a pyridine ring and an oximate group, has been characterized. It features a dimeric structure with a row of five fused rings and indium atoms adopting a distorted trigonal bipyramidal geometry . Similarly, the structure of 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde has been elucidated, showing intramolecular hydrogen bonding and intermolecular π-π stacking . These studies provide insights into the structural aspects of related heterocyclic carbaldehydes.

Chemical Reactions Analysis

Benzofuran derivatives participate in a variety of chemical reactions due to their reactive sites. The synthesis methods mentioned earlier involve condensation reactions, which are common in forming benzofuran rings . The presence of functional groups such as carbaldehyde allows for further chemical transformations, making these compounds suitable for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. For example, the presence of hydrogen bonds and π-π stacking interactions can affect the compound's melting point, solubility, and crystal packing . The electronic properties, such as absorption and emission spectra, can be studied using spectroscopic methods and density functional theory (DFT) calculations . These properties are crucial for the application of benzofuran derivatives in materials science and pharmaceutical chemistry.

Scientific Research Applications

  • Anticancer Activity

    • Field : Medical and Pharmaceutical Research .
    • Application : Some substituted benzofurans have shown significant anticancer activities .
    • Method : The compound was tested on different types of cancer cells .
    • Results : Compound 36 (a benzofuran derivative) was found to have significant cell growth inhibitory effects. The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .
  • Antioxidant Activity

    • Field : Medicinal Chemistry .
    • Application : The flavonoids and benzofurans have been identified as novel antioxidants .
    • Method : The antioxidant activities of 1,3-benzofuran derivatives (61–63) were tested .
    • Results : The 1,3-benzofuran derivatives (61–63) have very similar antioxidant activities with EC 50 values of 8.57, 9.72, 8.27 and 10.59 mM, respectively .
  • Anti-viral Activity

    • Field : Virology .
    • Application : Some benzofuran compounds have shown anti-viral activities .
    • Method : The anti-viral activities of these compounds were tested against various viruses .
    • Results : A novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
  • Use as N-type Dopants

    • Field : Organic Electronics .
    • Application : Certain benzofuran derivatives can be used as n-type dopants in organic electronic devices .
    • Method : These compounds are used to dope low-electron-affinity host materials in organic devices .
    • Results : The use of these dopants can improve the performance of organic electronic devices .
  • Anti-Proliferative Effect

    • Field : Dermatology .
    • Application : The furocoumarin angelicin, which is structurally related to psoralen and found in the fruit of Psoralea corylifolia L., is used for treatment of different skin diseases such as psoriasis and vitiligo due to its anti-proliferative effect .
    • Method : Angelicin is a natural compound that is used as a chemical photosensitizer .
    • Results : Treatment with angelicin has been found to have anti-proliferative effects .
  • Synthesis of Complex Benzofuran Derivatives

    • Field : Organic Chemistry .
    • Application : Benzofuran rings are used in the synthesis of complex benzofuran derivatives .
    • Method : A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
    • Results : This method not only has fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .

Safety And Hazards

This compound may cause eye and skin irritation. It may be harmful if absorbed through the skin, swallowed, or inhaled. In case of contact with eyes, flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids, and get medical aid. In case of skin contact, flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes, and get medical aid .

properties

IUPAC Name

2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-11(2)6-8-4-3-5-9(7-12)10(8)13-11/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKYVFOYQUSRQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383693
Record name 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde

CAS RN

38002-88-9
Record name 2,3-Dihydro-2,2-dimethyl-7-benzofurancarboxaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde
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Synthesis routes and methods

Procedure details

n-Butyl lithium, 2.7M, (25.04 ml, 0.0676 mole) was added to a stirred solution of 2,3-dihydro-2,2-dimethylbenzofuran (10.0 grams, 0.0676 mole) in tetrahydrofuran (75 ml) at -78° C. The reaction mixture was then stirred at 0° C. for two hours after which it was added to a cooled (-78° C.) solution of dimethylformamide (5.42 ml, 0.07 mole) in tetrahydrofuran (25 ml). Upon completion of addition, the reaction mixture was stirred at -78° C. for ten minutes and then warmed to ambient temperature. The reaction mixture was quenched with aqueous ammonium chloride (1M, 150 ml) and stirred for three hours at ambient temperature. The reaction mixture was extracted with diethyl ether (2×150 ml), and the combined extract was washed with a saturated aqueous solution of sodium chloride. The dried (magnesium sulfate) extract was concentrated under reduced pressure leaving a residue. This residue was distilled, yielding 3.72 grams of 2,3-dihydro-2,2-dimethylbenzofuran-7 -carboxaldehyde, b.p. 80°-83° C./0.2 mmHg. The NMR spectrum was consistent with the proposed structure.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
5.42 mL
Type
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Quantity
25 mL
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Plobeck, D Delorme, ZY Wei, H Yang… - Journal of medicinal …, 2000 - ACS Publications
Nonpeptide δ opioid agonists are analgesics with a potentially improved side-effect and abuse liability profile, compared to classical opioids. Andrews analysis of the NIH nonpeptide …
Number of citations: 130 pubs.acs.org

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